1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

説明

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₁₈F₂N₂O₇ and its molecular weight is 472.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione, with the chemical formula and CAS No. 143157-27-1, is a synthetic nucleoside analogue that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through a multi-step process involving the introduction of benzoyl groups and difluorination of the sugar moiety. The synthesis typically involves the following steps:

- Formation of the Sugar Backbone : The precursor sugar is treated with benzoyl chloride in the presence of a base to introduce the benzoyl protecting groups.

- Difluorination : The sugar derivative is then subjected to fluorination conditions to yield the difluoro analogue.

- Pyrimidine Coupling : The pyrimidine moiety is coupled to the modified sugar to form the final product.

The yield of this compound has been reported as high as 99% under optimized reaction conditions using ammonia in methanol at room temperature for extended periods .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this specific compound. The biological evaluation primarily focuses on:

- Inhibition of PARP-1 : Poly(ADP-ribose) polymerase-1 (PARP-1) is crucial for DNA repair mechanisms in cells. Inhibitors of PARP-1 are being explored for their ability to enhance the efficacy of DNA-damaging agents in cancer therapy. Compounds similar to this compound have demonstrated promising PARP-1 inhibitory activity .

Cytotoxicity Studies

The cytotoxic effects were assessed against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | Data not specified |

| S8 (analog) | MCF-7 | 0.66 ± 0.05 |

| S8 (analog) | HCT116 (colon cancer) | 2.76 ± 0.06 |

These results indicate that certain analogues exhibit significant cytotoxicity comparable to established chemotherapeutic agents like Staurosporine .

The proposed mechanism involves:

- Inhibition of DNA Repair : By inhibiting PARP-1 activity, these compounds hinder the repair of DNA damage in cancer cells, leading to increased cell death.

- Disruption of Nucleotide Synthesis : Some studies suggest that pyrimidine derivatives can interfere with de novo purine biosynthesis by inhibiting key enzymes such as GARFTase .

Case Studies

Several case studies have demonstrated the effectiveness of related compounds in preclinical models:

- A study reported that derivatives with similar structures showed enhanced antitumor activity in vitro against human cancer cell lines such as MCF-7 and HCT116 .

- Another investigation into pyrano[2,3-d]pyrimidine derivatives indicated their potential as PARP inhibitors with IC50 values significantly lower than those of existing treatments like Olaparib .

科学的研究の応用

Chemical Properties and Structure

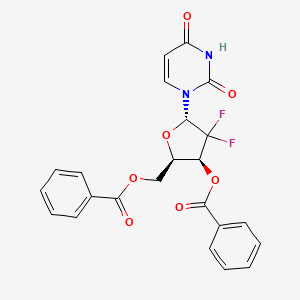

The compound is characterized by the presence of a difluorinated sugar moiety and a pyrimidine base, which are essential for its biological activity. The structure can be represented as follows:

- Molecular Formula: C₂₁H₁₉F₂N₃O₇

- IUPAC Name: 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

Antiviral Agents

The compound's structure allows it to act as an antiviral agent by mimicking natural nucleosides. Research indicates that the incorporation of fluorine atoms enhances the stability and bioactivity of nucleoside analogues. For instance, studies have shown that difluorinated nucleosides exhibit improved efficacy against viral infections such as HIV and Hepatitis C by inhibiting viral polymerases .

Anticancer Activity

The compound has potential applications in cancer therapy due to its ability to interfere with nucleic acid synthesis. It has been investigated for its effects on various cancer cell lines. The introduction of difluoromethyl groups can improve the selectivity and potency of these compounds against tumor cells .

Case Study:

In a study focusing on the synthesis of modified nucleosides, researchers demonstrated that the compound could be effectively coupled with cytosine derivatives to yield potent anticancer agents with enhanced activity compared to their non-fluorinated counterparts .

Drug Design and Development

The unique properties of this compound make it a valuable intermediate in the synthesis of new drugs. Its ability to form stable complexes with enzymes involved in nucleic acid metabolism allows for the design of inhibitors that can selectively target cancerous tissues or viral infections .

Further research is warranted to explore the full potential of this compound in various therapeutic areas. Key areas for future exploration include:

- Mechanism of Action: Understanding how this compound interacts at the molecular level with viral and cancerous cells.

- Formulation Studies: Developing effective delivery systems to enhance bioavailability and therapeutic efficacy.

- Clinical Trials: Conducting trials to assess safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

- Methodological Answer : The synthesis requires precise control of protecting groups (e.g., 3,5-di-O-benzoyl) and fluorination steps. Key steps include:

- Use of anhydrous conditions and catalysts (e.g., Lewis acids) to minimize hydrolysis of the benzoyl groups .

- Monitoring fluorination via <sup>19</sup>F NMR to confirm substitution at the 2-deoxy position and avoid over-fluorination .

- Stereochemical validation via X-ray crystallography or NOE NMR experiments to confirm the α-D-threo configuration .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffered solutions (e.g., ammonium acetate buffer at pH 6.5) at 40°C for 48 hours, analyzing degradation products via HPLC-MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) to assess mass loss under nitrogen atmosphere .

Q. What analytical techniques are optimal for confirming the absence of residual solvents or byproducts?

- Methodological Answer :

- GC-MS for volatile impurities (e.g., benzoyl chloride residues).

- ICP-OES to detect trace metal catalysts (e.g., from fluorination reagents) .

- HPLC with UV-Vis/ELSD detection for non-volatile byproducts, using a C18 column and gradient elution (acetonitrile/water) .

Advanced Research Questions

Q. How does the stereochemistry (α-D-threo vs. β-D-erythro) influence its biological activity or enzymatic interactions?

- Methodological Answer :

- Compare enzymatic hydrolysis rates using nucleoside phosphorylases or kinases. For example:

- Incubate both stereoisomers with human thymidine kinase at 37°C, quantifying phosphorylation via <sup>31</sup>P NMR .

- Computational modeling (e.g., molecular docking with AutoDock Vina) to assess binding affinity differences in enzyme active sites .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling : Use MTT assays across multiple cell lines (e.g., HeLa, Jurkat) to distinguish selective antiviral activity from general cytotoxicity .

- Mechanistic studies : siRNA knockdown of target enzymes (e.g., ribonucleotide reductase) to isolate the compound’s primary mode of action .

Q. How can researchers optimize its solubility for in vivo studies without compromising stability?

- Methodological Answer :

- Co-solvent systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for solubility enhancement while monitoring stability via HPLC .

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., phosphate esters) at the 5′-OH position to improve aqueous solubility .

Q. Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.

- Apply ANOVA with Tukey’s post-hoc test to compare efficacy across cell lines, ensuring p < 0.05 significance .

Q. How to design a study investigating its interaction with DNA/RNA polymerases?

- Methodological Answer :

- Kinetic assays : Use stopped-flow spectrophotometry to measure incorporation rates of the triphosphate derivative into synthetic DNA templates .

- Crystallography : Co-crystallize the compound with Taq polymerase and solve the structure at 2.0 Å resolution to identify binding motifs .

Q. Contradiction Analysis

Q. How to address discrepancies in reported fluorination efficiencies during synthesis?

- Methodological Answer :

特性

IUPAC Name |

[(2R,3S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSVRWFIIMWGLT-MMOPVJDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652565 | |

| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143157-24-8 | |

| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。